molecular formula C11H20F2N2O2 B12441280 tert-butyl N-(3,3-difluoro-1-methylpiperidin-4-yl)carbamate

tert-butyl N-(3,3-difluoro-1-methylpiperidin-4-yl)carbamate

Cat. No.: B12441280
M. Wt: 250.29 g/mol
InChI Key: YWNSWUOZTPYNLM-UHFFFAOYSA-N
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Description

tert-Butyl N-(3,3-difluoro-1-methylpiperidin-4-yl)carbamate is a chemical compound with the molecular formula C11H20F2N2O2 It is a derivative of piperidine, a six-membered ring containing nitrogen, and is characterized by the presence of difluoro and tert-butyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(3,3-difluoro-1-methylpiperidin-4-yl)carbamate typically involves the reaction of 3,3-difluoro-1-methylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistent quality and yield. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(3,3-difluoro-1-methylpiperidin-4-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoro-piperidine derivatives, while reduction can produce the corresponding amine .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-(3,3-difluoro-1-methylpiperidin-4-yl)carbamate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the field of neuropharmacology .

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It is being explored as a treatment for neurological disorders due to its ability to modulate neurotransmitter activity .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials with specific chemical and physical characteristics .

Mechanism of Action

The mechanism of action of tert-butyl N-(3,3-difluoro-1-methylpiperidin-4-yl)carbamate involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of neurotransmitter receptors, leading to changes in neuronal signaling pathways. This modulation can result in therapeutic effects, particularly in the treatment of neurological disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-(3,3-difluoro-1-methylpiperidin-4-yl)carbamate is unique due to the presence of both difluoro and tert-butyl groups. These groups confer specific chemical properties, such as increased stability and reactivity, which are not present in similar compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C11H20F2N2O2

Molecular Weight

250.29 g/mol

IUPAC Name

tert-butyl N-(3,3-difluoro-1-methylpiperidin-4-yl)carbamate

InChI

InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)14-8-5-6-15(4)7-11(8,12)13/h8H,5-7H2,1-4H3,(H,14,16)

InChI Key

YWNSWUOZTPYNLM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1(F)F)C

Origin of Product

United States

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